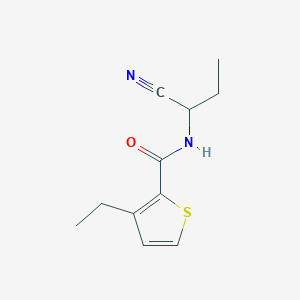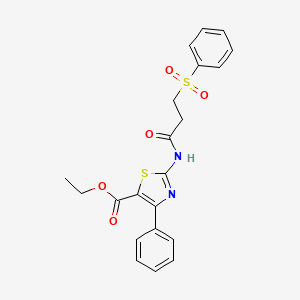
Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research on ethyl 2-substituted-aminothiazole-4-carboxylate analogs, including structures related to Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate, has shown promising in vitro antitumor activity against human tumor cell lines. Notably, certain analogs demonstrated significant activity against leukemia cell lines, indicating potential for anticancer applications. The development of these compounds involves detailed synthesis and screening processes to identify candidates with broad-spectrum antitumor effects (El-Subbagh, Abadi, & Lehmann, 1999).
Biological Evaluation and Molecular Docking
Further studies have expanded on the utility of thiazole and thiadiazole derivatives incorporating sulfonamide groups. These compounds have been synthesized and evaluated for antimicrobial, anticancer, and dihydrofolate reductase (DHFR) inhibition potency. Molecular docking studies and structure-activity relationship (SAR) analyses have been employed to understand their interaction with biological targets, revealing their potential as DHFR inhibitors. This research underscores the versatility of thiazole derivatives in developing therapeutic agents with multiple biological activities (Riyadh et al., 2018).
Drug-likeness and Molecular Docking for SARS-CoV-2 Inhibition
Novel thiazole derivatives have also been synthesized and characterized to evaluate their structural, reactivity, and druggability profiles. Studies including molecular docking and ADME-T calculations have indicated that these compounds adhere to Lipinski's rule of five, suggesting good pharmacokinetic properties and safety profiles. Specifically, their potential inhibitory activity against SARS-CoV-2's main protease (Mpro) has been highlighted, providing a basis for further investigation into their use as therapeutic agents against COVID-19 (Nagarajappa et al., 2022).
Synthesis and Antiviral Activity
The synthesis of new pyrazole- and isoxazole-based heterocycles has been reported, with some derivatives showing activity against Herpes simplex virus type-1 (HSV-1). These findings indicate the potential of this compound related compounds in antiviral research, suggesting avenues for the development of novel antiviral agents (Dawood et al., 2011).
Zukünftige Richtungen
Based on the findings, thiazolyl benzenesulfonamide-5-carboxylates, which include Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate, can be further evaluated for in vitro and in vivo antimalarial effectiveness towards possible development as antimalarial lead molecules and/or potent antimalarial drug candidates .
Eigenschaften
IUPAC Name |
ethyl 2-[3-(benzenesulfonyl)propanoylamino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-2-28-20(25)19-18(15-9-5-3-6-10-15)23-21(29-19)22-17(24)13-14-30(26,27)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJRVROPKGUBOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

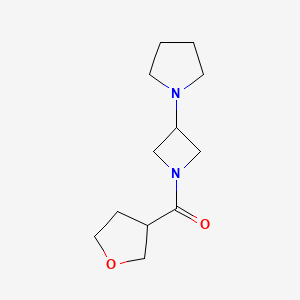

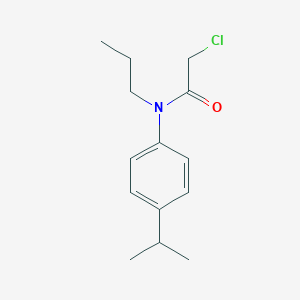
![N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2856598.png)
![4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid](/img/structure/B2856599.png)
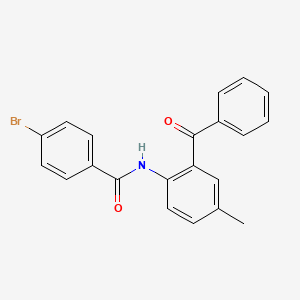
![3-(3,5-dimethoxybenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2856603.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)butyramide hydrochloride](/img/structure/B2856605.png)
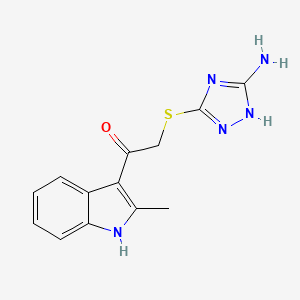
![9-(3-methoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2856608.png)
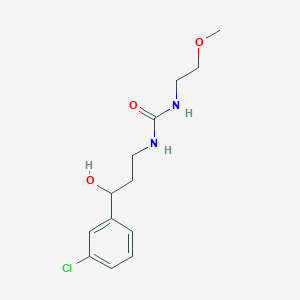
![2,6-dichloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-3-sulfonamide](/img/structure/B2856614.png)
